molecular formula C19H14F3N3O3 B1683759 Enobosarm CAS No. 841205-47-8

Enobosarm

Cat. No. B1683759
M. Wt: 389.3 g/mol
InChI Key: JNGVJMBLXIUVRD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enobosarm, also known as GTx-024, is a non-steroidal agent with anabolic activity. It is a selective androgen receptor modulator (SARM) designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength . It has been used in trials studying the treatment of Stress Urinary Incontinence and Triple Negative Breast Cancer .


Synthesis Analysis

The synthesis of Enobosarm involves the rational addition of bis-trifluoromethyl groups into ring B of enobosarm, which profoundly modifies their activity, pharmacokinetic, and tissue distribution profiles .


Molecular Structure Analysis

Enobosarm belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Chemical Reactions Analysis

The chemical structural modifications of Enobosarm resulted in an improved AR binding affinity by increasing the molecular occupational volume near helix 12 of AR .


Physical And Chemical Properties Analysis

Enobosarm is a small molecule with the chemical formula C19H14F3N3O3 . It has favorable oral bioavailability .

Scientific Research Applications

1. Cancer-Induced Muscle Wasting and Physical Function

Enobosarm has been studied for its effects on muscle wasting and physical function in cancer patients. A phase 2 trial demonstrated that enobosarm led to significant increases in total lean body mass in patients with cancer, suggesting its potential in addressing cancer cachexia and improving physical function. This research highlights the possible role of enobosarm as a safer alternative to traditional androgens and progestational agents in treating muscle wasting in cancer patients (Dobs et al., 2013).

2. Potential Misuse in Livestock and Sports

Enobosarm's impact on growth-associated pathways also presents a potential for misuse in sports and livestock as an alternative anabolic substance. Studies have developed analytical strategies for the specific and sensitive detection of enobosarm in biological matrices, such as bovine urine, to prevent such practices (Beucher et al., 2017).

3. Treatment of Cachexia

Enobosarm (GTx-024, S-22) has shown promise as a potential treatment for cachexia, a syndrome associated with muscle loss and wasting in various diseases including cancer, heart failure, and chronic obstructive pulmonary disease. Clinical trials have indicated that enobosarm improves lean body mass and physical function, highlighting its potential role in cachexia treatment (Srinath & Dobs, 2014).

4. Breast Cancer Treatment

Enobosarm has been evaluated in the treatment of androgen receptor-positive, estrogen receptor-positive, HER2-negative metastatic breast cancer. A Phase 3 study compared enobosarm and abemaciclib combination therapy to estrogen-blocking agents, indicating its potential in breast cancer treatment (Lim et al., 2022).

5. Bone Healing in Aged Male Osteoporosis

A study on the effect of enobosarm on bone healing in a rat model for aged male osteoporosis showed that enobosarm treatments affected bone healing in various ways, indicating a potential application in osteoporosis treatment (Komrakova et al., 2020).

6. Prostate Cancer Therapy

Research on chemically modified enobosarm analogues has shown potent antiandrogenic activity in vitro and selective tissue inhibitory profile in vivo. These findings suggest the potential of enobosarm analogues as candidates for prostate cancer therapy with fewer side effects (Dart et al., 2018).

properties

IUPAC Name

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGVJMBLXIUVRD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233006
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enobosarm

CAS RN

841205-47-8
Record name MK 2866
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841205-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enobosarm [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enobosarm
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOBOSARM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enobosarm
Reactant of Route 2
Reactant of Route 2
Enobosarm
Reactant of Route 3
Reactant of Route 3
Enobosarm
Reactant of Route 4
Reactant of Route 4
Enobosarm
Reactant of Route 5
Reactant of Route 5
Enobosarm
Reactant of Route 6
Reactant of Route 6
Enobosarm

Citations

For This Compound
1,420
Citations
J Crawford, CMM Prado, MA Johnston, RJ Gralla… - Current oncology …, 2016 - Springer
… Enobosarm, a … enobosarm for the prevention and treatment of muscle wasting in subjects initiating first-line chemotherapy for non-small-cell lung cancer (NSCLC). To assess enobosarm’…
Number of citations: 176 link.springer.com
JT Dalton, KG Barnette, CE Bohl, ML Hancock… - Journal of cachexia …, 2011 - Springer
Background Cachexia, also known as muscle wasting, is a complex metabolic condition characterized by loss of skeletal muscle and a decline in physical function. Muscle wasting is …
Number of citations: 389 link.springer.com
Y Yuan, JS Lee, SE Yost, PH Frankel, C Ruel… - The …, 2021 - academic.oup.com
… The trial was stopped early because of withdrawal of the enobosarm drug supply. Our results may reflect modest efficacy of enobosarm as an AR‐targeted agent. Future clinical trials …
Number of citations: 48 academic.oup.com
AS Dobs, RV Boccia, CC Croot, NY Gabrail… - The lancet …, 2013 - thelancet.com
… 113 or end of study were noted in both enobosarm groups (enobosarm 1 mg median 1·5 kg, … of 53 [9%] with enobosarm 1 mg vs seven of 54 [13%] with enobosarm 3 mg), pneumonia (…
Number of citations: 378 www.thelancet.com
A Jones, CC Coss, MS Steiner, JT Dalton - Drugs Future, 2013 - access.portico.org
… Enobosarm showed promising effects on lean body mass and physical function in … of enobosarm in in vitro studies and in vivo models of muscle and bone loss, the effect of enobosarm …
Number of citations: 11 access.portico.org
R Srinath, A Dobs - Future oncology, 2014 - Future Medicine
… Enobosarm has received fast track designation by the US FDA and results from the Phase III … This article provides an introduction to enobosarm as a new therapeutic strategy for the …
Number of citations: 71 www.futuremedicine.com
V Dubois, I Simitsidellis, MR Laurent, F Jardi… - …, 2015 - academic.oup.com
Androgens increase skeletal muscle mass, but their clinical use is hampered by a lack of tissue selectivity and subsequent side effects. Selective androgen receptor modulators elicit …
Number of citations: 50 academic.oup.com
M Komrakova, J Nagel, DB Hoffmann… - Calcified tissue …, 2020 - Springer
Enobosarm (ostarine, MK-2866, or GTx-024) is a non-steroidal selective androgen receptor modulator. This study evaluated the effect of various regimens of enobosarm (EN) on bone …
Number of citations: 11 link.springer.com
KM Peters, D Newman, L Belkoff, K Nandalur… - The Journal of …, 2018 - auajournals.org
METHODS In this Phase 2 study, 3 mg daily enobosarm was given orally for 12 weeks to postmenopausal women with predominant SUI. Inclusion criteria include: 3 to 15 SUI episodes/…
Number of citations: 4 www.auajournals.org
B Overmoyer, P Sanz-Altimira, AH Partridge… - Cancer Research, 2015 - AACR
… (SARM), such as enobosarm, offers a targeted approach of … the efficacy and safety of once daily enobosarm 9 mg in post-… Enobosarm is well-tolerated with common grade 1/2 toxicities …
Number of citations: 13 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.